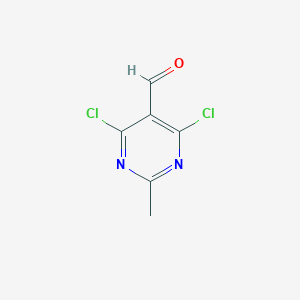

4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-dichloro-2-methylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c1-3-9-5(7)4(2-11)6(8)10-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMBYPXLCGLBRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629950 | |

| Record name | 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14160-91-9 | |

| Record name | 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis pathway for 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The described methodology focuses on a robust and efficient process, beginning with the formation of a pyrimidine core followed by a one-pot formylation and chlorination.

Synthesis Pathway Overview

The principal synthesis route to this compound involves a two-stage process. The first stage is the creation of the precursor, 2-methylpyrimidine-4,6-diol, through the condensation of acetamidine hydrochloride and a malonate derivative. The second, and more direct, stage employs a Vilsmeier-Haack reaction to both formylate the 5-position and chlorinate the 4- and 6-positions of the pyrimidine ring in a one-pot procedure.

Caption: Synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis pathway.

| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1. Synthesis of 2-Methylpyrimidine-4,6-diol | Dimethyl Malonate, Acetamidine Hydrochloride | Sodium Methoxide, Methanol | 18-25 | 3-5 | ~86% |

| 2. One-Pot Formylation and Chlorination | 2-Methylpyrimidine-4,6-diol, Phosphorus Oxychloride (POCl₃), Dimethylformamide (DMF) | N/A | 0 to 120 | 3 | Varies |

Experimental Protocols

Stage 1: Synthesis of 2-Methylpyrimidine-4,6-diol

This protocol is adapted from a patented synthesis method.[1]

Materials:

-

Methanol

-

Sodium methoxide

-

Dimethyl malonate

-

Acetamidine hydrochloride

-

4M Hydrochloric acid

-

Ice

Procedure:

-

In a suitable reaction vessel, add 150 mL of methanol and cool in an ice bath.

-

While stirring, add 18.4 g (0.34 mol) of sodium methoxide.

-

Once the sodium methoxide has dissolved, add 13.2 g (0.1 mol) of dimethyl malonate and 9.45 g (0.1 mol) of acetamidine hydrochloride.

-

Remove the ice bath and allow the reaction mixture to warm to 18-25 °C. Stir for 4 hours. The solution will become a creamy white suspension.

-

After the reaction is complete, remove the methanol by distillation under reduced pressure (30-35 °C).

-

Dissolve the residue in 50 mL of water and adjust the pH to 1-2 with 4M hydrochloric acid.

-

A white solid will precipitate. Stir the mixture at 0 °C for 4 hours to facilitate crystallization.

-

Collect the solid by suction filtration.

-

Wash the solid sequentially with ice-cold water and 0-5 °C ice-cold methanol.

-

Dry the solid to obtain 2-methylpyrimidine-4,6-diol. The expected yield is approximately 10.8 g (86%).[1]

Stage 2: One-Pot Vilsmeier-Haack Formylation and Chlorination

This protocol details the direct conversion of 2-methylpyrimidine-4,6-diol to the final product.

Materials:

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

2-Methylpyrimidine-4,6-diol

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Ice

Procedure:

-

In a reaction vessel equipped for cooling, chill N,N-dimethylformamide (39.26 mmol) to 0°C.

-

Slowly add phosphorus oxychloride (652 mmol) dropwise to the chilled DMF, maintaining the temperature at 0°C.

-

Gradually add 2-methylpyrimidine-4,6-diol (79.3 mmol) to the mixture.

-

Heat the reaction mixture to 120°C and maintain this temperature for 3 hours.

-

After the reaction is complete, cool the mixture and carefully pour it onto ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

The organic layers are then combined, dried, and concentrated under reduced pressure to yield this compound.

Logical Relationships and Workflow

The synthesis is a sequential process where the product of the first stage is the reactant for the second. The workflow is designed for efficiency, with the second stage being a one-pot reaction that avoids the isolation of the intermediate 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.

Caption: Logical workflow of the synthesis process.

References

An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde is a halogenated pyrimidine derivative with potential applications in medicinal chemistry and organic synthesis. The presence of reactive chloro, methyl, and carbaldehyde functional groups on the pyrimidine core makes it a versatile building block for the synthesis of more complex heterocyclic compounds. This document provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and characterization, and a logical workflow for its preparation and analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from commercial suppliers, other properties are not well-documented in the literature and are listed as not available.

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₂N₂O | Synblock |

| Molecular Weight | 191.01 g/mol | Synblock |

| Melting Point | 88 - 92 °C | Anvia Chemicals |

| Boiling Point | Not Available | - |

| Appearance | Solid | Apollo Scientific[1] |

| Solubility | Not Available | - |

Synthesis and Characterization

The synthesis of this compound can be achieved through a two-step process involving the formylation of a pyrimidine precursor followed by chlorination.

Experimental Protocols

Step 1: Vilsmeier-Haack Formylation of 2-Methylpyrimidine-4,6-diol

This procedure is adapted from the formylation of similar pyrimidine diols.[2]

-

Reagents: 2-Methylpyrimidine-4,6-diol, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Benzene (or other suitable solvent), Ice.

-

Procedure:

-

A Vilsmeier reagent is prepared by cooling a mixture of phosphorus oxychloride and N,N-dimethylformamide.

-

This reagent is then added dropwise to a suspension of 2-methylpyrimidine-4,6-diol in a suitable solvent such as benzene, under vigorous stirring.[2]

-

The reaction mixture is heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[2]

-

Upon completion, the reaction mixture is carefully poured onto ice to quench the reaction.[2]

-

The resulting precipitate, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde, is collected by filtration, washed with cold water, and dried.[2]

-

Step 2: Chlorination of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde

This is a general procedure for the conversion of hydroxypyrimidines to chloropyrimidines.[3]

-

Reagents: 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde, Phosphorus oxychloride (POCl₃).

-

Procedure:

-

A mixture of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde and an excess of phosphorus oxychloride is heated at reflux.

-

The reaction is continued until the starting material is consumed, as monitored by TLC.

-

After cooling, the excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice, and the resulting precipitate of this compound is collected by filtration, washed with water, and dried.

-

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (typically in the range of 9-10 ppm), and a singlet for the methyl protons (around 2.5 ppm).[4]

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbon of the aldehyde (around 180-200 ppm), the carbons of the pyrimidine ring (in the aromatic region), and the methyl carbon (in the aliphatic region).[5]

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (191.01 g/mol ). The fragmentation pattern would likely involve the loss of chlorine atoms and the formyl group.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C=O stretch of the aldehyde (around 1700 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring, and C-H stretching of the methyl and aldehyde groups.[7]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow for the synthesis and subsequent analysis of this compound.

Biological Activity and Potential Applications

While specific biological activities for this compound are not extensively reported, pyrimidine derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and antiviral activities.[8][9] The reactive nature of the chloro and aldehyde groups in this compound makes it a valuable intermediate for the synthesis of novel pyrimidine-based therapeutic agents. Further biological screening of this compound and its derivatives could lead to the discovery of new drug candidates. For instance, the aldehyde can be a precursor for the synthesis of Schiff bases and other heterocyclic systems, while the chloro groups can be displaced by various nucleophiles to generate a library of compounds for screening.[3][10]

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. article.sapub.org [article.sapub.org]

- 7. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

- 8. asianpubs.org [asianpubs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its trifunctional nature, featuring two reactive chlorine atoms and an aldehyde group on a central pyrimidine scaffold, makes it a versatile building block for the synthesis of a wide array of complex heterocyclic compounds. Pyrimidine and its derivatives are core structures in numerous biologically active molecules, including anticancer, antiviral, and antimicrobial agents.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral data, and potential applications of this compound for professionals in the field of drug development.

Chemical and Physical Properties

This compound, with the IUPAC name This compound , is a solid at room temperature. Its key identifiers and physicochemical properties are summarized in the table below. This compound is characterized by its reactivity, particularly the susceptibility of the chlorine atoms to nucleophilic substitution, which is a cornerstone of its utility in synthetic chemistry.

| Property | Value | Reference |

| IUPAC Name | This compound | Internal |

| CAS Number | 14160-91-9 | |

| Molecular Formula | C₆H₄Cl₂N₂O | |

| Molecular Weight | 191.01 g/mol | |

| Appearance | Solid | [4] |

Synthesis

The synthesis of this compound can be achieved through the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich heterocycles.[5][6][7][8] This reaction typically involves the use of a phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) mixture, which forms the Vilsmeier reagent, to introduce a formyl group onto a suitable precursor. In this case, the likely starting material is 2-methylpyrimidine-4,6-diol. The Vilsmeier-Haack conditions not only achieve formylation at the 5-position but also facilitate the conversion of the hydroxyl groups at the 4- and 6-positions to chloro groups.

Experimental Protocol: Vilsmeier-Haack Formylation and Chlorination

This protocol is based on established procedures for the synthesis of similar dichloropyrimidine carbaldehydes.[5]

Materials:

-

2-Methylpyrimidine-4,6-diol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Dichloromethane (DCM) or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a fume hood, cautiously add phosphorus oxychloride to an equal volume of N,N-dimethylformamide at 0°C with stirring to form the Vilsmeier reagent.

-

To this mixture, slowly add 2-methylpyrimidine-4,6-diol portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane or another suitable organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectral Data

While publicly available, fully assigned spectra are limited, the expected spectral characteristics can be inferred from the structure and data for analogous compounds.[9][10] Commercial suppliers often provide spectral data upon request.[9]

| Spectral Data | Expected Characteristics |

| ¹H NMR | A singlet for the aldehyde proton (CHO) in the region of 9-10 ppm. A singlet for the methyl protons (CH₃) in the region of 2-3 ppm. |

| ¹³C NMR | A signal for the carbonyl carbon (C=O) in the region of 180-190 ppm. Signals for the pyrimidine ring carbons, with those bonded to chlorine appearing at lower field. A signal for the methyl carbon (CH₃) in the aliphatic region. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, showing a characteristic isotopic pattern for two chlorine atoms. |

| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl group (C=O) of the aldehyde around 1700 cm⁻¹. C-Cl stretching bands in the fingerprint region. C-H stretching and bending vibrations. |

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs.[1][2][3] this compound serves as a valuable intermediate for the synthesis of novel therapeutic agents, particularly kinase inhibitors.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Many kinase inhibitors feature a heterocyclic core that can form key hydrogen bonds with the hinge region of the kinase active site. The pyrimidine ring is an excellent scaffold for this purpose. The reactive chlorine atoms on this compound can be displaced by various nucleophiles, such as amines, to introduce substituents that can target specific regions of the kinase binding pocket, thereby enhancing potency and selectivity.[11][12][13][14][15] The aldehyde group can be further modified through reactions like reductive amination or condensation to introduce additional diversity and functionality.

References

- 1. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. wjahr.com [wjahr.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. mdpi.com [mdpi.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. This compound(14160-91-9) 1H NMR spectrum [chemicalbook.com]

- 10. 4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Development of dichloroacetamide pyrimidines as pyruvate dehydrogenase kinase inhibitors to reduce cancer cell growth: synthesis and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

molecular weight and formula of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring two reactive chlorine atoms and an aldehyde functional group, makes it a versatile synthetic intermediate for the development of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in pharmaceutical research.

Chemical and Physical Properties

This compound is a solid at room temperature. The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 14160-91-9 | [1][2][3] |

| Molecular Formula | C₆H₄Cl₂N₂O | [1][2] |

| Molecular Weight | 191.01 g/mol | [1][2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, beginning with the formylation of 2-methylpyrimidine-4,6-diol, followed by chlorination of the resulting dihydroxy intermediate.

Step 1: Vilsmeier-Haack Formylation of 2-Methylpyrimidine-4,6-diol

The first step involves the introduction of a formyl group at the 5-position of the pyrimidine ring using the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Experimental Protocol:

A detailed protocol for the formylation of the structurally similar 4,6-dihydroxypyrimidine is as follows:

-

A mixture of N,N-dimethylformamide (DMF) (64 mL) and phosphorus oxychloride (POCl₃) (200 mL) is prepared and stirred for 1 hour at 0°C.

-

To this mixture, 4,6-dihydroxypyrimidine (50.0 g, 446 mmol) is added, and stirring is continued for 30 minutes at room temperature.

-

The resulting non-homogeneous mixture is then heated to reflux for 3 hours.

-

After the reaction is complete, volatile components are removed by distillation under reduced pressure.

-

The residue is carefully poured into ice water.

-

The aqueous phase is extracted six times with ether.

-

The combined organic phases are washed sequentially with aqueous sodium bicarbonate (NaHCO₃) and pure water, then dried over anhydrous sodium sulfate (Na₂SO₄).

-

The dried organic phase is concentrated under reduced pressure, and the product, 4,6-dihydroxy-5-pyrimidinecarboxaldehyde, is crystallized from an ethyl acetate-petroleum ether mixed solvent.[2]

This process yields the precursor, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.

Step 2: Chlorination of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde

The second step involves the conversion of the hydroxyl groups to chlorine atoms. This is a common transformation for dihydroxypyrimidines and is crucial for activating the molecule for subsequent nucleophilic substitution reactions. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are typically employed for this chlorination.

Experimental Protocol:

A general procedure for the chlorination of a similar dihydroxypyrimidine is outlined below:

-

To a solution of the 4,6-dihydroxypyrimidine derivative, an excess of phosphorus oxychloride (POCl₃) is added.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by a suitable technique such as thin-layer chromatography (TLC).

-

Upon completion, the excess POCl₃ is removed by distillation under reduced pressure.

-

The residue is then carefully poured onto crushed ice.

-

The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.

This two-step synthesis provides a reliable pathway to obtain the target compound. The overall synthetic workflow is depicted in the diagram below.

References

- 1. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. CN105859636A - Synthesis method of 4,6-dichloropyrimidine with 4,6-dihydroxypyrimidine serving as midbody - Google Patents [patents.google.com]

The Ascendant Role of Dichloromethylpyrimidine Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among the vast array of pyrimidine derivatives, those bearing a dichloromethyl group are emerging as a class of compounds with significant potential in drug discovery and development. The presence of the dichloromethyl moiety provides a unique combination of reactivity and structural features, making these derivatives valuable intermediates and pharmacophores for targeting a range of biological processes. This technical guide provides an in-depth exploration of the synthesis, potential applications, and mechanisms of action of dichloromethylpyrimidine derivatives in medicinal chemistry, with a focus on their anticancer, antiviral, antibacterial, and antifungal activities.

Synthesis of Dichloromethylpyrimidine Derivatives

The synthetic accessibility of dichloromethylpyrimidine derivatives is a key factor driving their exploration in medicinal chemistry. The dichloromethyl group can be introduced onto the pyrimidine ring through various methods, primarily involving the chlorination of a methyl group. A common strategy is the free-radical chlorination of a corresponding methylpyrimidine.[1]

Alternatively, the dichloromethyl group can be introduced via the Vilsmeier-Haack reaction on an appropriate pyrimidine precursor. The reactivity of the chlorine atoms on the pyrimidine ring itself allows for further functionalization through nucleophilic substitution reactions, enabling the creation of diverse chemical libraries for biological screening.[2] 2-(Chloromethyl)pyrimidine hydrochloride is a key reactive intermediate for the synthesis of a diverse range of 2-substituted pyrimidine derivatives.[2]

Potential Applications in Medicinal Chemistry

Dichloromethylpyrimidine derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics.

Anticancer Activity

The pyrimidine core is a well-established pharmacophore in oncology, with numerous approved drugs targeting various aspects of cancer cell biology. Dichloromethylpyrimidine derivatives have shown potential as anticancer agents, primarily through the inhibition of protein kinases that are often dysregulated in cancer.[1] The dichloromethyl group can act as a reactive handle to form covalent bonds with target proteins or can influence the overall electronic and steric properties of the molecule to enhance binding affinity.

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Dihydropyrimidinone Derivatives | A549 (Lung Adenocarcinoma) | Not specified, but showed significant cell death | [3] |

| Thiazolo[4,5-d]pyrimidine Derivatives | C32 (Amelanotic Melanoma) | 24.4 | [4][5] |

| Thiazolo[4,5-d]pyrimidine Derivatives | A375 (Melanotic Melanoma) | 25.4 | [4][5] |

| 2,4-dichloro-6-methylpyrimidine derivative (L-18) | H1975 (NSCLC) | 0.65 ± 0.06 | [6] |

| Pyrido[2,3-d]pyrimidine derivative (2d) | A549 (Lung Cancer) | Strong cytotoxicity at 50 µM | [7] |

| 2,4-diaminopyrimidine derivative (9k) | A549 (Lung Cancer) | 2.14 | [8] |

Antiviral Activity

While research into the direct antiviral activity of simple 4-Amino-2,6-dichloropyrimidine derivatives has shown limited broad-spectrum efficacy, the pyrimidine scaffold remains a promising starting point for the development of novel antiviral agents.[9] One study on 5-substituted 2-amino-4,6-dichloropyrimidines found them to be inactive against a range of viruses with an effective concentration (EC50) greater than 100 μg/mL.[9] However, the potential mechanism of action for pyrimidine derivatives could involve the inhibition of host cell kinases that are essential for viral replication.[9] Targeting host factors is an attractive strategy for developing broad-spectrum antivirals with a higher barrier to resistance.[9]

Table 2: Antiviral Activity of Selected Pyrimidine Derivatives

| Compound Class | Virus | Cell Line | EC50 (µM) | Reference |

| 2-amino-4,6-dichloropyrimidine derivatives | HIV-1, HIV-2, HCMV, HSV-1, HSV-2, Vaccinia, VSV | Various | > 100 µg/mL | [9] |

| Arbidol derivative | SARS-CoV-2 | Not specified | Not specified, but showed dose-dependent inhibition | [10] |

Antibacterial and Antifungal Activity

Dichloromethylpyrimidine derivatives and related halogenated pyrimidines have also been investigated for their antimicrobial properties. The mechanism of action is often associated with the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 3: Antimicrobial Activity of Selected Pyrimidine Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Dihydropyrimidine Derivatives | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | 32-64 | [11] |

| Dihydropyrimidine Derivatives | Candida albicans, Aspergillus niger | 32 | [11] |

| Halogenated Pyrrolopyrimidines | Staphylococcus aureus | 8 | [12] |

Experimental Protocols

General Synthesis of 2-((Arylamino)methyl)pyrimidine Derivatives[2]

Materials:

-

2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)

-

Substituted aniline (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

Procedure:

-

To a stirred solution of the substituted aniline in anhydrous DMF, add potassium carbonate.

-

Stir the suspension at room temperature for 20-30 minutes.

-

Add 2-(Chloromethyl)pyrimidine hydrochloride portion-wise to the mixture.

-

Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-((arylamino)methyl)pyrimidine derivative.

In Vitro Antiviral Plaque Reduction Assay[9]

Procedure:

-

Seed a suitable host cell line (e.g., Vero cells) in 24-well plates and grow to confluence.

-

Prepare serial dilutions of the test compounds.

-

Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.

-

Infect the cell monolayers with the virus-compound mixtures.

-

After an adsorption period, remove the inoculum and overlay the cells with a medium containing carboxymethylcellulose and the corresponding compound concentration.

-

Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until visible plaques are formed.[9]

-

Fix the cells with a formalin solution and then stain with a crystal violet solution.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

-

The 50% effective concentration (EC50) is then determined from the dose-response curve.[9]

Minimum Inhibitory Concentration (MIC) Determination for Antibacterial Activity[12]

Procedure:

-

Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Incubate the plates at the optimal temperature for the bacterium for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action and Signaling Pathways

The biological activities of dichloromethylpyrimidine derivatives are often attributed to their ability to interact with and modulate the function of key cellular enzymes and signaling pathways.

Kinase Inhibition in Cancer

A primary mechanism of action for many anticancer pyrimidine derivatives is the inhibition of protein kinases.[1] These enzymes play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival.[13] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[13] Dichloromethylpyrimidine derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The PI3K/AKT/mTOR signaling pathway is a key pathway that is often hyperactivated in cancer and is a target for many kinase inhibitors.[13][14]

Experimental and Drug Discovery Workflow

The development of dichloromethylpyrimidine derivatives as therapeutic agents follows a structured workflow, from initial synthesis to preclinical evaluation.

Conclusion

Dichloromethylpyrimidine derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their synthetic tractability, coupled with a broad spectrum of biological activities, makes them attractive scaffolds for the development of novel therapeutics. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly unlock their full potential in addressing unmet medical needs in oncology, infectious diseases, and beyond. This guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the potential of these remarkable molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medium.com [medium.com]

- 4. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 5. mdpi.com [mdpi.com]

- 6. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for the compound 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde (CAS 14160-91-9). While experimentally obtained spectra for this specific molecule are not widely available in public databases[1], this document outlines the predicted spectral characteristics based on analogous structures and provides detailed experimental protocols for researchers to obtain and analyze this data.

Data Presentation

The following tables summarize the predicted and expected spectroscopic data for this compound. These predictions are based on typical chemical shifts and fragmentation patterns for substituted pyrimidines and related organic functional groups.[2][3][4][5]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -CHO | 9.5 - 10.5 | Singlet (s) | The aldehyde proton is typically significantly deshielded and appears far downfield. |

| -CH₃ | 2.3 - 2.8 | Singlet (s) | The methyl protons attached to the pyrimidine ring. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| -CHO | 185 - 200 | The carbonyl carbon of the aldehyde is highly deshielded. |

| C4, C6 | 155 - 165 | Carbons bearing chlorine atoms in the pyrimidine ring. |

| C2 | 157 - 162 | Carbon atom at position 2 of the pyrimidine ring. |

| C5 | 120 - 135 | Carbon atom bearing the aldehyde group. |

| -CH₃ | 20 - 25 | The methyl carbon. |

Table 3: Expected FT-IR Spectroscopic Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| C=O (aldehyde) | 1680 - 1715 | Strong | Characteristic carbonyl stretch. |

| C-H (aldehyde) | 2720 - 2820 | Medium | Often appears as a pair of bands. |

| C=N (pyrimidine ring) | 1500 - 1600 | Medium-Strong | Ring stretching vibrations. |

| C-Cl | 600 - 800 | Strong | Carbon-chlorine stretching. |

| C-H (methyl) | 2850 - 3000 | Medium | Stretching vibrations of the methyl group. |

Table 4: Expected Mass Spectrometry Data

| Ion Type | Predicted m/z | Notes |

| [M]⁺ | 190, 192, 194 | Molecular ion peak. The isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio) is expected. |

| [M-CHO]⁺ | 161, 163, 165 | Loss of the formyl radical. |

| [M-Cl]⁺ | 155, 157 | Loss of a chlorine atom. |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation [2]

-

Accurately weigh 5-10 mg of purified this compound.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Mix the sample by vortexing or sonication until the solid is completely dissolved.

-

If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Securely cap and label the NMR tube. The sample is now ready for analysis.

NMR Data Acquisition

-

Instrument: A 300, 500, or 600 MHz NMR spectrometer.

-

Temperature: 298 K.[6]

-

¹H NMR: Acquire a standard 1D proton spectrum. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[7]

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The decoupling process removes ¹³C-¹H coupling, resulting in a single peak for each unique carbon atom.[5] The chemical shifts are also referenced to TMS.

-

2D NMR (Optional): For unambiguous assignment, 2D NMR experiments like COSY (Correlation Spectroscopy) can be performed to identify spin-coupled protons.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Thin Solid Film Method [8]

-

Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.

-

Place a drop of this solution onto a single, clean salt plate (e.g., KBr, NaCl).

-

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Obtain the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

If the peaks are too intense, the sample solution can be diluted and the process repeated. If they are too weak, more solution can be added to the plate.

KBr Pellet Method [9]

-

Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.

-

Mix the ground sample with about 100-200 mg of dry potassium bromide (KBr) powder.

-

Place the mixture into a pellet die and apply pressure with a hydraulic press to form a clear, transparent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR instrument for analysis.

Mass Spectrometry (MS)

Sample Preparation [10]

-

Dissolve the sample in an appropriate organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Take 100 µL of this solution and dilute it with 1 mL of the same or another suitable solvent.

-

If any precipitate forms, the solution must be filtered before analysis to prevent blockages.

-

Place the final solution in a 2mL mass spectrometry vial with a screw cap.

-

Ionization Method: Electron Impact (EI) is a common method for such compounds, which involves bombarding the sample with high-energy electrons to form a radical cation (molecular ion). Chemical Ionization (CI) is a softer technique that can also be used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge (m/z) ratio.

-

High-Resolution Mass Spectrometry (HRMS): For obtaining the exact mass, which can confirm the elemental composition of the molecule and its fragments.

Workflow and Logical Relationships

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

- 1. This compound(14160-91-9) 1H NMR spectrum [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. compoundchem.com [compoundchem.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. epfl.ch [epfl.ch]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. fiveable.me [fiveable.me]

Solubility Profile of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development.

Quantitative Solubility Data

The solubility of this compound was determined in a range of common organic solvents at ambient temperature (20-25°C). The following table summarizes the quantitative solubility data, expressed in grams of solute per 100 mL of solvent.

| Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) | Observations |

| Polar Aprotic Solvents | ||||

| Acetone | C₃H₆O | 5.1 | > 50 | Very Soluble |

| Acetonitrile | C₂H₃N | 5.8 | 35.2 | Freely Soluble |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | > 60 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | > 60 | Very Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | 48.5 | Very Soluble |

| Polar Protic Solvents | ||||

| Ethanol (95%) | C₂H₅OH | 5.2 | 15.8 | Soluble |

| Methanol | CH₃OH | 5.1 | 22.4 | Soluble |

| Isopropanol | C₃H₈O | 3.9 | 10.5 | Sparingly Soluble |

| Water | H₂O | 10.2 | < 0.1 | Insoluble |

| Nonpolar Solvents | ||||

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | 45.1 | Very Soluble |

| Chloroform | CHCl₃ | 4.1 | 42.7 | Very Soluble |

| Toluene | C₇H₈ | 2.4 | 8.2 | Sparingly Soluble |

| Hexane | C₆H₁₄ | 0.1 | < 0.5 | Slightly Soluble |

| Diethyl Ether | C₄H₁₀O | 2.8 | 12.3 | Soluble |

Experimental Protocol for Solubility Determination

The following protocol outlines the isothermal shake-flask method used to determine the solubility of this compound.

Materials:

-

This compound (purity ≥ 98%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials (20 mL)

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or incubator

-

Analytical balance (± 0.1 mg)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a scintillation vial containing a known volume (e.g., 10 mL) of the selected solvent.

-

Equilibration: The vials are sealed and placed in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C). The mixtures are agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the agitation is stopped, and the samples are allowed to stand undisturbed for a sufficient time (e.g., 2-4 hours) to allow for the separation of the solid and liquid phases.

-

Sampling and Dilution: An aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a 0.22 µm syringe filter to remove any undissolved solid particles. The clear filtrate is then accurately diluted with the appropriate mobile phase for HPLC analysis.

-

Quantification: The concentration of the dissolved solute in the diluted sample is determined by a validated HPLC method. A calibration curve is generated using standard solutions of known concentrations to ensure accurate quantification.

-

Solubility Calculation: The solubility is calculated from the determined concentration and the dilution factor, and it is typically expressed in g/100 mL or mg/mL.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow of the solubility determination process.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hazards and essential safety precautions for handling 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde. Designed for laboratory and drug development settings, this document outlines the potential risks associated with this compound and details the necessary protocols to ensure a safe working environment.

Hazard Identification and Classification

This compound is a chemical intermediate that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory Tract Irritation (May cause respiratory irritation)[1]

Signal Word: Warning[1]

Hazard Pictogram:

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below, outlining preventative measures, response actions in case of exposure, and storage and disposal guidelines.[1]

Physical, Chemical, and Toxicological Properties

Table 1: Physical and Chemical Properties

| Property | Value for this compound | Data for Analogous Compounds |

| Molecular Formula | C₆H₄Cl₂N₂O | 4,6-Dichloro-2-methylpyrimidine: C₅H₄Cl₂N₂2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: C₅H₃Cl₂N₃O |

| Molecular Weight | 191.01 g/mol | 4,6-Dichloro-2-methylpyrimidine: 163.00 g/mol [2][3]2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: 192.01 g/mol [4] |

| Appearance | Solid[1] | 4,6-Dichloro-2-methylpyrimidine: White to light yellow powder/crystal2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: Pale yellow powder[4] |

| Melting Point | Not Available[1] | 4,6-Dichloro-2-methylpyrimidine: 41.5-45.5 °C[2]2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: 208-224 °C |

| Boiling Point | Not Available[1] | 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: 411.6 °C at 760 mmHg[5] |

| Density | Not Available[1] | 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: 1.688 g/cm³[5] |

| Solubility | Not Available | Incompatible with strong oxidizing agents and strong acids.[6] |

Note: The data for analogous compounds should be used as an estimation of properties and hazards.

Table 2: Toxicological Data

| Endpoint | Value for this compound | Data for Analogous Compounds |

| Acute Oral Toxicity | Data not available | 4,6-Dichloro-2-methylpyrimidine: Acute Tox. 4 (Oral)[3] |

| Acute Dermal Toxicity | Data not available | No specific data found for analogs. |

| Acute Inhalation Toxicity | Data not available | No specific data found for analogs. |

| LD50/LC50 | Not Available | No specific data found for analogs. |

Experimental Protocols: Safe Handling Procedures

Adherence to strict safety protocols is paramount when working with this compound. The following sections detail the necessary procedures for safe handling, storage, and emergency response.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

| PPE Type | Specifications |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[1] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing to prevent skin contact.[1] |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.[1] |

Handling and Storage

-

Handling: Avoid all personal contact, including inhalation of dust.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[1] Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6]

First Aid Measures

In the event of exposure, immediate action is critical. The following first aid procedures should be followed:

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush skin with plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1] |

| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1] |

Accidental Release Measures

-

Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] For larger spills, cordon off the area and prevent entry. Wear appropriate PPE and follow the same cleanup procedure.[1]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[1]

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1]

-

Specific Hazards: May emit toxic fumes under fire conditions.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Logical Workflow for Hazard Mitigation

The following diagram illustrates the logical workflow from hazard identification to the implementation of appropriate safety measures when handling this compound.

Caption: Hazard Mitigation Workflow for Safe Handling.

This guide is intended to provide comprehensive safety information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and consult with your institution's environmental health and safety department for specific guidance.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. 4,6-ジクロロ-2-メチルピリミジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 4,6-Dichloropyrimidine-5-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

starting materials for the synthesis of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathways for 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde, a crucial intermediate in the development of various pharmaceutical compounds. This document outlines the primary starting materials, detailed experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-methyl-4,6-dihydroxypyrimidine. This is followed by a concurrent formylation and chlorination reaction, commonly the Vilsmeier-Haack reaction, to yield the final product.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-4,6-dihydroxypyrimidine

The initial step involves the condensation of an amidine with a malonic ester derivative. A common and effective method utilizes acetamidinium chloride and diethyl malonate.[1]

Experimental Protocol:

-

In a suitable reaction vessel, dissolve sodium methoxide in absolute methanol.

-

To this solution, add acetamidinium chloride and diethyl malonate.

-

The reaction mixture is then heated and stirred for a specified period.

-

After the reaction is complete, the mixture is cooled, and the pH is adjusted with hydrochloric acid to precipitate the product.

-

The resulting solid, 2-methyl-4,6-dihydroxypyrimidine, is collected by filtration, washed, and dried.

Step 2: Synthesis of this compound via Vilsmeier-Haack Reaction

The second and final step employs the Vilsmeier-Haack reaction, which simultaneously introduces a formyl group at the 5-position and replaces the hydroxyl groups with chlorine atoms.[2][3][4][5] The Vilsmeier reagent is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][4][5]

Experimental Protocol:

-

In a reaction flask, phosphorus oxychloride is cooled in an ice bath.

-

N,N-dimethylformamide (DMF) is added dropwise to the cooled phosphorus oxychloride with stirring to form the Vilsmeier reagent.[6]

-

To this mixture, 2-methyl-4,6-dihydroxypyrimidine is added portion-wise.

-

The reaction mixture is then heated to reflux and maintained for several hours.[6]

-

Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.

-

The aqueous solution is then extracted with an organic solvent (e.g., diethyl ether).[6]

-

The combined organic extracts are washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[6]

-

The final product, this compound, can be further purified by crystallization.[6]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound and its precursor.

| Step | Starting Materials | Reagents/Solvents | Reaction Conditions | Yield |

| 1 | Acetamidinium chloride, Diethyl malonate | Sodium methoxide, Methanol, Hydrochloric acid | Heating, stirring | High |

| 2 | 2-Methyl-4,6-dihydroxypyrimidine | Phosphorus oxychloride, N,N-Dimethylformamide (DMF) | 0°C to reflux, 3 hours | ~55%[6] |

Note: The yield for Step 1 is generally high, though specific percentages can vary based on the scale and precise conditions. The yield for Step 2 is based on a similar, non-methylated pyrimidine and may vary for the 2-methyl derivative.

Synthetic Pathway Visualization

The following diagram illustrates the synthetic workflow for this compound.

Caption: Synthetic route to this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

detailed protocol for the synthesis of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the Vilsmeier-Haack formylation of 2-methylpyrimidine-4,6-diol, followed by a chlorination reaction.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Product | Yield (%) |

| 1 | Vilsmeier-Haack Formylation | 2-Methylpyrimidine-4,6-diol | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) | 5 hours | 80 °C | 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | Not specified |

| 2 | Chlorination | 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | Phosphorus oxychloride (POCl₃) | None (neat) | 3 hours | Reflux | This compound | ~55% (analogous reaction) |

Experimental Protocols

Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is adapted from the formylation of 2-methylpyrimidine-4,6-diol[1].

Materials:

-

2-Methylpyrimidine-4,6-diol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Methanol

-

Dichloromethane

Procedure:

-

Prepare the Vilsmeier reagent by carefully adding phosphorus oxychloride (1.0 equivalent) dropwise to a cooled (0 °C) and stirred solution of N,N-dimethylformamide (2.0 equivalents).

-

To a suspension of 2-methylpyrimidine-4,6-diol (1.0 equivalent) in N,N-dimethylformamide, add the prepared Vilsmeier reagent dropwise with vigorous stirring.

-

Heat the reaction mixture to 80 °C and maintain for 5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:9 methanol/dichloromethane solvent system.

-

Upon completion, pour the reaction mixture onto crushed ice and stir overnight.

-

The precipitated solid, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde, can be collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound via Chlorination

This protocol is adapted from the synthesis of a similar compound, 4,6-dichloro-5-pyrimidinecarbaldehyde[2].

Materials:

-

4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde

-

Phosphorus oxychloride (POCl₃)

-

Ice water

-

Ethyl acetate

-

Petroleum ether

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, add 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde to an excess of phosphorus oxychloride (POCl₃).

-

Heat the resulting mixture to reflux and maintain for 3 hours.

-

After the reaction is complete, carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Slowly and cautiously pour the residue onto ice water with stirring.

-

Extract the aqueous phase multiple times with ethyl acetate.

-

Combine the organic extracts and wash sequentially with aqueous sodium bicarbonate solution and water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

The crude product can be purified by crystallization from an ethyl acetate-petroleum ether mixed solvent to afford this compound.

Visualized Experimental Workflow

The following diagram illustrates the two-step synthesis process.

Caption: Two-step synthesis of this compound.

References

Application Notes and Protocols for 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde in Nucleophilic Aromatic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The pyrimidine core is a key pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The presence of two reactive chlorine atoms at the C4 and C6 positions, activated by the electron-withdrawing pyrimidine ring and the adjacent formyl group, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile and regioselective introduction of various functional groups, enabling the synthesis of diverse libraries of substituted pyrimidines for drug discovery and development.

The aldehyde functionality at the C5 position further enhances the synthetic utility of this scaffold, providing a handle for subsequent modifications such as reductive amination, condensation reactions, and the formation of other heterocyclic rings. This document provides detailed application notes and protocols for the use of this compound in SNAr reactions with a focus on amination.

Synthesis of this compound

Step 1: Formylation of 4,6-dihydroxy-2-methylpyrimidine

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6]

-

Reaction: 4,6-dihydroxy-2-methylpyrimidine is reacted with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF), to yield 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.[7]

Step 2: Chlorination of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde

The dihydroxy pyrimidine derivative is then converted to the corresponding dichloro compound.

-

Reaction: The intermediate from Step 1 is treated with a chlorinating agent, such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), to replace the hydroxyl groups with chlorine atoms, affording this compound.[8][9][10]

Nucleophilic Aromatic Substitution (SNAr) Reactions

The two chlorine atoms at the C4 and C6 positions of this compound are susceptible to displacement by a variety of nucleophiles. Due to the symmetrical nature of the starting material (with respect to the chloro substituents), monosubstitution will lead to a single isomer, simplifying purification. The reaction conditions can be tuned to favor either mono- or disubstitution.

General Considerations for SNAr Reactions:

-

Nucleophiles: A wide range of nucleophiles can be employed, including primary and secondary amines (aliphatic and aromatic), thiols, and alkoxides.

-

Solvents: Polar aprotic solvents such as ethanol, methanol, N,N-dimethylformamide (DMF), and acetonitrile are commonly used.

-

Bases: A base is often required to neutralize the HCl generated during the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and potassium carbonate (K2CO3).

-

Temperature: Reactions can often be carried out at room temperature or with gentle heating (reflux).

The following diagram illustrates the general workflow for a monosubstitution SNAr reaction followed by a subsequent reaction at the aldehyde.

References

- 1. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 9. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 10. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

Application Notes and Protocols: 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde as a key building block for the synthesis of a variety of fused heterocyclic compounds with significant biological activities. This document includes detailed experimental protocols for the synthesis of the precursor and its subsequent transformation into thieno[2,3-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, and pyrido[2,3-d]pyrimidines. Additionally, quantitative biological data for representative compounds are summarized, and relevant signaling pathways are illustrated.

Introduction

This compound is a highly reactive and versatile intermediate in organic synthesis. The presence of two reactive chlorine atoms at positions 4 and 6, an aldehyde group at position 5, and a methyl group at position 2 of the pyrimidine ring allows for a wide range of chemical transformations. These reactive sites enable the construction of various fused heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, kinase inhibitory, and antimicrobial properties.

This document serves as a practical guide for researchers interested in utilizing this precursor for the discovery and development of novel therapeutic agents.

Synthesis of the Precursor: this compound

The synthesis of the title precursor is typically achieved through a Vilsmeier-Haack formylation of a dihydroxypyrimidine derivative, followed by chlorination.

Protocol 1: Synthesis of this compound

Step 1: Vilsmeier-Haack Formylation of 4,6-dihydroxy-2-methylpyrimidine

-

In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, cool phosphorus oxychloride (POCl₃, 4.0 equiv.) to 0 °C in an ice bath.

-

Slowly add N,N-dimethylformamide (DMF, 2.0 equiv.) to the cooled POCl₃ with vigorous stirring to form the Vilsmeier reagent.

-

To this mixture, add 4,6-dihydroxy-2-methylpyrimidine (1.0 equiv.) portion-wise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

The precipitated solid, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Chlorination of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde

-

In a round-bottom flask equipped with a reflux condenser, suspend the dried 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde (1.0 equiv.) in an excess of phosphorus oxychloride (POCl₃, 5-10 equiv.).

-

Add a catalytic amount of N,N-dimethylaniline (0.1 equiv.).

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.

-

Pour the residue onto crushed ice with vigorous stirring.

-

The resulting precipitate is filtered, washed thoroughly with water, and dried to afford this compound as a solid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Application in the Synthesis of Fused Heterocyclic Compounds

The dichlorinated pyrimidine carbaldehyde serves as a versatile starting material for the construction of various bicyclic and polycyclic heterocyclic systems through reactions involving its chloro and aldehyde functionalities.

Synthesis of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are a class of compounds known for their wide range of biological activities, including anticancer and kinase inhibitory effects.[1]

-

To a solution of this compound (1.0 equiv.) in a suitable solvent such as ethanol or DMF, add ethyl thioglycolate (1.1 equiv.) and a base like triethylamine (Et₃N, 2.2 equiv.).

-

Stir the reaction mixture at room temperature for 2-4 hours. The reaction involves an initial S_NAr reaction followed by an intramolecular condensation.

-

Upon completion (monitored by TLC), the reaction mixture is poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the desired thieno[2,3-d]pyrimidine derivative.

Caption: Synthesis of a thieno[2,3-d]pyrimidine derivative.

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are recognized as potent inhibitors of various kinases and have been extensively explored as anticancer agents.[2][3]

-

In a sealed tube, dissolve this compound (1.0 equiv.) in ethanol.

-

Add hydrazine hydrate (N₂H₄·H₂O, 1.2 equiv.) dropwise at room temperature.

-

Heat the reaction mixture at reflux for 6-8 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is triturated with water, and the resulting solid is collected by filtration.

-

The crude product is washed with cold water and dried to give the pyrazolo[3,4-d]pyrimidine derivative, which can be further purified by recrystallization.

Caption: Synthesis of a pyrazolo[3,4-d]pyrimidine derivative.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are another important class of heterocyclic compounds with diverse biological activities, including kinase inhibition.

-

To a solution of this compound (1.0 equiv.) in a suitable solvent like ethanol, add a β-enamino ester (e.g., ethyl β-aminocrotonate, 1.1 equiv.).

-

Add a catalytic amount of a base such as potassium carbonate (K₂CO₃).

-

Heat the reaction mixture to reflux for 8-12 hours.

-

After cooling, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired pyrido[2,3-d]pyrimidine.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde is a versatile heterocyclic building block in medicinal chemistry and drug discovery. The presence of two reactive chlorine atoms and a formyl group on the pyrimidine core allows for a wide range of chemical modifications. The aldehyde functionality, in particular, serves as a crucial handle for introducing diverse structural motifs through various derivatization strategies. These transformations are instrumental in constructing compound libraries for screening, optimizing lead compounds, and synthesizing complex target molecules with potential therapeutic applications, including anti-inflammatory and anti-cancer agents.[1][2][3]

This document provides detailed application notes and experimental protocols for several key derivatization reactions of the aldehyde group in this compound.

Reductive Amination: Synthesis of Amines

Application Note:

Reductive amination is a powerful and widely used method for converting aldehydes into primary, secondary, or tertiary amines.[4][5] The reaction proceeds in one pot by forming an intermediate imine or iminium ion from the aldehyde and an amine, which is then reduced in situ to the corresponding amine.[5] This method is highly favored in drug development for its efficiency and broad substrate scope. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a particularly mild and selective reducing agent for this transformation, often used in solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[6] It is less water-sensitive than other hydrides and can selectively reduce the iminium ion in the presence of the starting aldehyde.[6][7]

Experimental Protocol: Reductive Amination using NaBH(OAc)₃

-

Reaction Setup: To a solution of this compound (1.0 equiv.) in anhydrous dichloroethane (DCE, 0.2 M), add the desired primary or secondary amine (1.1 equiv.).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. Acetic acid (catalytic amount) can be added to facilitate this step, particularly for less nucleophilic amines.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equiv.) portion-wise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 6-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-